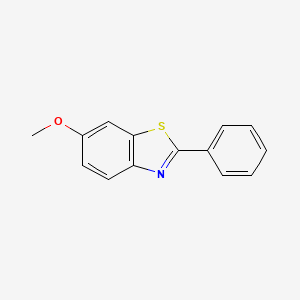
Benzothiazole, 6-methoxy-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 6-methoxy-2-phenyl-: is a heterocyclic aromatic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methoxy group at the 6th position and a phenyl group at the 2nd position. Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-methoxy-2-phenylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of high-throughput techniques and optimized reaction conditions to achieve high yields and purity. Methods such as continuous flow synthesis and automated synthesis platforms are commonly employed to scale up the production of these compounds .
化学反应分析
Types of Reactions: Benzothiazole, 6-methoxy-2-phenyl-, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
科学研究应用
Chemistry: Benzothiazole derivatives are used as building blocks in the synthesis of various organic compounds. They are also employed as ligands in coordination chemistry and as catalysts in organic reactions .
Biology: In biological research, benzothiazole derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They have been shown to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Benzothiazole derivatives are investigated for their potential therapeutic applications. They are used in the development of new drugs for the treatment of diseases such as tuberculosis, cancer, and neurodegenerative disorders .
Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of polymers, dyes, and other materials. They are also employed as corrosion inhibitors and as components in the formulation of lubricants .
作用机制
The mechanism of action of benzothiazole, 6-methoxy-2-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in cancer research, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as BCL-2 family proteins. These compounds can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
相似化合物的比较
2-Amino-6-methoxybenzothiazole: Used as a building block in the synthesis of various organic compounds.
6-Methoxy-2-methylbenzothiazole: Used as an inhibitor of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Uniqueness: Benzothiazole, 6-methoxy-2-phenyl-, stands out due to its unique combination of a methoxy group at the 6th position and a phenyl group at the 2nd position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
10205-69-3 |
|---|---|
分子式 |
C14H11NOS |
分子量 |
241.31 g/mol |
IUPAC 名称 |
6-methoxy-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS/c1-16-11-7-8-12-13(9-11)17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI 键 |
RHWASMBUKSNCDV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


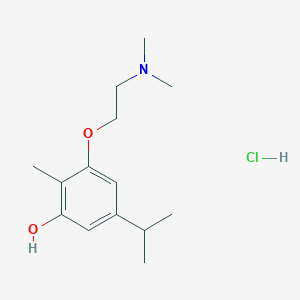
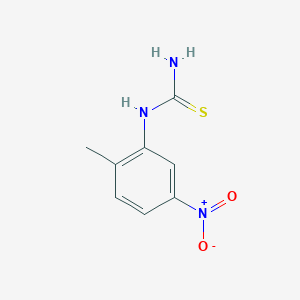
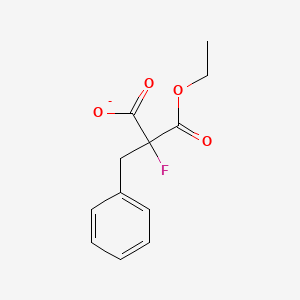
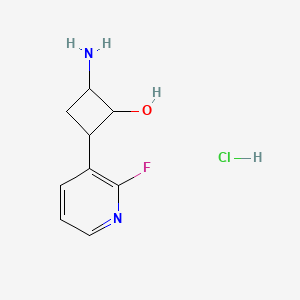
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
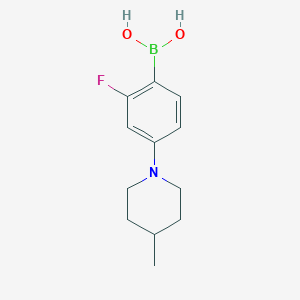
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
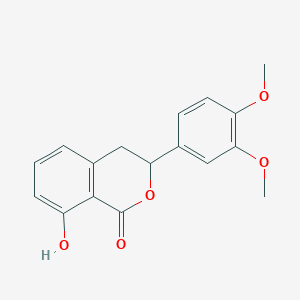
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
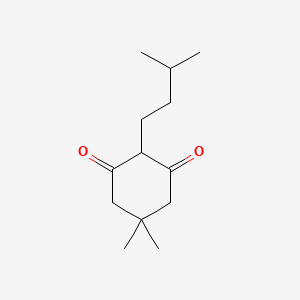
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
